1-(2-Methoxy-4-nitrophenyl)-1H-imidazole
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition :
- Singh et al. (2017) studied imidazole derivatives, including one similar to the queried compound, for their effectiveness as corrosion inhibitors for steel in a CO2 saturated brine solution. They found that these derivatives, particularly one with a methoxy group, showed high inhibition efficiency and good adsorption characteristics (Singh et al., 2017).
- Prashanth et al. (2021) synthesized new imidazole derivatives and explored their corrosion inhibition potential for mild steel in acidic solutions. They noted that the derivative bearing a hydroxyl group exhibited maximum corrosion inhibition efficiency (Prashanth et al., 2021).
- Dohare et al. (2019) demonstrated that methoxy substituted imidazole was a better corrosion inhibitor than NO2 substituted imidazole, supporting their findings with density functional theory (DFT) and molecular dynamics (MD) simulations (Dohare et al., 2019).
Pharmacological Applications :
- Ramanathan (2017) discussed the biological importance of imidazole derivatives, highlighting their antimicrobial and anticancer activities. The study focused on the pharmacokinetic characteristics of these compounds and their synthesis methods (Ramanathan, 2017).
- Husain et al. (2013) synthesized imidazole derivatives with anti-inflammatory and antifungal properties, identifying some compounds as lead compounds with dual biological activities (Husain et al., 2013).
Material Science and Other Applications :
- Afandi et al. (2020) synthesized an imidazole derivative as a chemosensor for amines, noting a color change from light orange to orange in the presence of butylamine (Afandi et al., 2020).
- Kundapur et al. (2012) characterized a newly prepared imidazo[2,1-b]-1,3,4-thiadiazole derivative, indicating its potential application in various fields (Kundapur et al., 2012).
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-6-8(13(14)15)2-3-9(10)12-5-4-11-7-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHPLYXDHICZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.